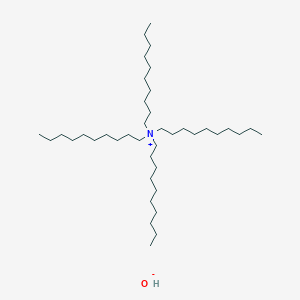

Tetra-decylammonium hydroxide

Description

Contextualization within Modern Organic Synthesis and Materials Science

In modern organic synthesis, long-chain QAHs are primarily valued as powerful phase-transfer catalysts (PTCs). wikipedia.orgrsc.org Phase-transfer catalysis is a methodology crucial for reacting reagents that are soluble in immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgrsc.org By facilitating the transfer of reactive anions like hydroxide (B78521) from the aqueous phase into the organic medium, these catalysts enable a wide array of reactions, including alkylations, condensations, and eliminations, under mild conditions. rsc.orgrsc.orgscienceinfo.com This approach, often termed "hydroxide-initiated PTC," offers significant advantages in operational simplicity and scalability over the use of stronger, more hazardous bases like sodium hydride. rsc.orgrsc.org

In the realm of materials science, the influence of these compounds is equally profound. Their role as structure-directing agents (SDAs) is critical in the synthesis of zeolites and other crystalline molecular sieves. tatvachintan.insacheminc.com The specific size and shape of the tetraalkylammonium cation guide the formation of the inorganic framework, leading to materials with precisely controlled pore structures essential for applications in catalysis and separations. sacheminc.comrsc.org Furthermore, their surfactant properties are leveraged in the synthesis of nanomaterials, where they act as stabilizing agents to control the growth and prevent the agglomeration of nanoparticles, such as those made of gold and platinum. chemicalbook.comsigmaaldrich.com Recent research also explores their use in advanced cleaning solutions for the semiconductor industry and as potential agents for direct air capture of carbon dioxide. nycu.edu.twrsc.org

General Significance of Long-Chain Tetraalkylammonium Hydroxides in Multiphase Chemical Systems

The fundamental significance of long-chain tetraalkylammonium hydroxides in multiphase systems stems from their ability to bridge the solubility gap between reactants. The compound's structure is dichotomous: the long, nonpolar alkyl chains are lipophilic, granting solubility in organic solvents, while the cationic nitrogen headgroup is hydrophilic, allowing it to interact with anions in an aqueous phase. mdpi.comnih.gov

Scope of Academic Inquiry into Tetra-decylammonium Hydroxide and Related Analogs

Academic research into this compound and its analogs is driven by the need to optimize their performance in specific applications. A key area of investigation is the relationship between the catalyst's structure and its activity (structure-activity relationships). For instance, studies in hydroxide-initiated phase-transfer catalysis have sought to identify the structural features that lead to maximum catalytic activity. rsc.orgrsc.org Research has shown that the rate of certain PTC-mediated reactions is dependent on the length of the alkyl chains attached to the nitrogen atom. huji.ac.il

A notable kinetic study on the isomerization of allylbenzene (B44316) under PTC conditions found that the reaction rate reached a maximum when using Tetra-decylammonium as the cation, compared to analogs with either shorter or longer alkyl chains. huji.ac.il This suggests an optimal balance between lipophilicity and ionic interaction for this specific reaction system. Further academic inquiry focuses on modifying these structures to enhance their function as structure-directing agents for novel zeolites, improving their efficacy in nanoparticle synthesis, and exploring new applications such as CO2 capture, where bulky tetraalkylammonium cations create a framework that facilitates the crystallization of bicarbonate salts from the air. sacheminc.comchemicalbook.comrsc.org

Chemical Properties and Data

The following table summarizes key properties of this compound and its common precursor salt, Tetrakis(decyl)ammonium bromide.

| Property | Value | Source |

| This compound | ||

| IUPAC Name | Tetradecylazanium; hydroxide | |

| CAS Number | 57340-65-5 | chemicalbook.com |

| Basicity | Strong base in aqueous solution | scienceinfo.comccspublishing.org.cn |

| pH (aqueous solution) | 12.25 - 12.51 | ccspublishing.org.cn |

| Tetrakis(decyl)ammonium bromide | ||

| IUPAC Name | Tetrakis(decyl)ammonium bromide | chemicalbook.com |

| CAS Number | 14937-42-9 | sigmaaldrich.com |

| Molecular Formula | C₄₀H₈₄NBr | sigmaaldrich.com |

| Molecular Weight | 659.01 g/mol | sigmaaldrich.com |

| Physical Form | White powder | chemicalbook.com |

| Melting Point | 88 °C | biosynth.com |

Mentioned Chemical Compounds

Properties

IUPAC Name |

tetrakis-decylazanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H84N.H2O/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;/h5-40H2,1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSDERHSJJEJDS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H85NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557078 | |

| Record name | N,N,N-Tris(decyl)decan-1-aminium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57340-65-5 | |

| Record name | N,N,N-Tris(decyl)decan-1-aminium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(decyl)ammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Long Chain Tetraalkylammonium Hydroxides

Strategies for the Preparation of Tetra-decylammonium Hydroxide (B78521)

The synthesis of Tetra-decylammonium hydroxide primarily involves the exchange of an anion from a precursor salt to a hydroxide ion. The choice of method depends on factors such as desired purity, scale, and cost.

Anion Exchange Resin Methods

The use of anion exchange resins is a common and effective method for preparing tetraalkylammonium hydroxides from their corresponding halide salts. google.comresearchgate.net This technique involves passing a solution of the tetra-decylammonium halide, such as the bromide or chloride salt, through a column packed with a strong basic anion exchange resin in the hydroxide form (OH⁻). researchgate.netpatsnap.com

Reaction: Resin-OH⁻ + [N(C₁₀H₂₁)₄]⁺X⁻ → Resin-X⁻ + [N(C₁₀H₂₁)₄]⁺OH⁻

The efficiency of this exchange is influenced by several factors, including the type of resin, the solvent system, temperature, and flow rate. researchgate.netpatsnap.com A mixture of alcohol (such as methanol (B129727) or ethanol) and water is often used as the solvent to ensure the solubility of both the reactant and the product. google.comgoogle.com Studies on similar compounds, like tetrabutylammonium (B224687) hydroxide, have shown that optimal conditions, such as a specific ratio of resin height to column diameter and controlled temperature, can lead to high exchange efficiency. researchgate.net The resin can be regenerated for reuse, making this a cost-effective and environmentally friendly method. patsnap.com

Salt Metathesis Reactions

Salt metathesis, or double displacement, is another key strategy for synthesizing this compound. google.com This method relies on the reaction of a tetra-decylammonium salt, typically a halide, with a hydroxide source in a solvent where one of the products is insoluble and precipitates out, driving the reaction to completion.

A classic example involves the reaction of a quaternary ammonium (B1175870) halide with silver(I) oxide (Ag₂O) or silver(I) hydroxide (AgOH) in a solvent like methanol or ethanol. The silver halide formed is insoluble in these solvents and can be removed by filtration. google.comgoogle.com

Reaction: 2 [N(C₁₀H₂₁)₄]⁺X⁻ + Ag₂O + H₂O → 2 [N(C₁₀H₂₁)₄]⁺OH⁻ + 2 AgX(s)

Other bases, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), can also be used, particularly in alcoholic solvents where the resulting sodium or potassium halide has low solubility. google.com This approach avoids the high cost associated with silver-based reagents.

Quaternization of Tertiary Amines Followed by Hydroxide Formation

The synthesis of the precursor tetra-decylammonium salt itself is typically achieved through the quaternization of a tertiary amine. google.comwikipedia.org This reaction, often referred to as the Menshutkin reaction, involves treating a tertiary amine with an alkyl halide to form the quaternary ammonium salt. wikipedia.org

For this compound, the process would involve two main steps:

Quaternization: A tertiary amine, such as tridecylamine, is reacted with an alkyl halide, like a decyl halide, to produce the tetra-decylammonium halide. Alternatively, a tertiary amine containing one decyl group and two smaller alkyl groups could be reacted with a suitable alkylating agent. google.comwikipedia.orgReaction: N(C₁₀H₂₁)₃ + C₁₀H₂₁X → [N(C₁₀H₂₁)₄]⁺X⁻

Hydroxide Formation: The resulting tetra-decylammonium halide is then converted to the hydroxide using one of the methods described above, such as anion exchange or salt metathesis. google.comgoogle.com

This two-step approach allows for the construction of the specific quaternary ammonium cation required before converting it to the hydroxide form.

Considerations of Product Purity and Solution Stability

The purity of the final this compound solution is paramount for many applications. A primary concern is the presence of residual halide ions (e.g., Cl⁻, Br⁻) from the precursor salt, which can interfere with subsequent reactions. The anion exchange method can achieve very low halide levels if carried out efficiently. researchgate.net

Another significant issue is the absorption of atmospheric carbon dioxide (CO₂) by the strongly basic hydroxide solution, leading to the formation of carbonate impurities. This not only reduces the concentration of the hydroxide but can also impact its reactivity.

Reaction with CO₂: 2 [N(C₁₀H₂₁)₄]⁺OH⁻ + CO₂ → ([N(C₁₀H₂₁)₄]⁺)₂CO₃²⁻ + H₂O

The stability of tetraalkylammonium hydroxides is also a consideration. While generally more stable than smaller ammonium hydroxides, they can undergo degradation, especially at elevated temperatures. wikipedia.orgacs.org Proper storage under an inert atmosphere (e.g., nitrogen or argon) is crucial to maintain purity and concentration.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Principle | Advantages | Disadvantages | Key Considerations |

|---|---|---|---|---|

| Anion Exchange Resin | Ion exchange between halide salt and OH⁻-form resin. researchgate.net | High purity, low halide contamination; resin is reusable. patsnap.com | Can be slow for large-scale production. patsnap.com | Resin type, solvent, flow rate, temperature. researchgate.net |

| Salt Metathesis | Precipitation of an insoluble inorganic halide salt. google.com | Simple procedure, driven by precipitation. | Cost of silver reagents; potential for metal ion contamination. google.com | Choice of base (e.g., Ag₂O, KOH), solvent selection. |

| Quaternization & Conversion | Formation of quaternary salt from tertiary amine, followed by anion exchange. wikipedia.org | Versatile for creating specific ammonium structures. | Two-step process, requires purification at each stage. | Purity of tertiary amine and alkyl halide. wikipedia.org |

Role of Precursor Halides in Tetra-decylammonium Compound Synthesis

The choice of the halide (fluoride, chloride, bromide, or iodide) in the precursor tetra-decylammonium salt is a critical factor that influences the synthesis and properties of the final compound. Halide ions can act as surface-active species, form complexes with precursors, and affect reaction kinetics. acs.orgnih.gov

In the context of preparing this compound, the precursor halide's properties are significant:

Reactivity and Exchange: The ease of anion exchange can vary down the halide group. While specific data for tetra-decylammonium is limited, in general, the bond strength and hydration energy of the halide ion can influence its replacement by the hydroxide on a resin or its precipitation in a metathesis reaction.

Solubility: The solubility of the precursor tetra-decylammonium halide and the resulting inorganic halide byproduct in a metathesis reaction is crucial. For instance, the low solubility of silver chloride and silver bromide in alcohols makes them excellent choices for driving the reaction forward. google.com Similarly, when using potassium hydroxide in an alcohol, the precipitation of potassium halide depends on the specific halide and alcohol used.

Cost and Availability: Tetra-decylammonium bromide and chloride are common precursors. Their relative cost and availability often dictate their use in large-scale synthesis. researchgate.netbiosynth.com

Influence in Other Syntheses: Beyond hydroxide formation, precursor halides play a directing role in other chemical processes. For example, in the synthesis of nanoparticles, different halide ions from tetraalkylammonium salts can selectively bind to crystal facets, thereby controlling the shape and size of the resulting nanocrystals. acs.orgnih.gov

The selection of the precursor halide is therefore a strategic decision based on the intended synthetic method, desired purity, cost, and the specific properties of the halide ion itself.

Role in Phase Transfer Catalysis Ptc

Fundamental Principles of Hydroxide-Initiated Phase Transfer Catalysis

Hydroxide-initiated PTC is a specific application where hydroxide (B78521) ions (OH⁻) are used to generate reactive anions from organic compounds. rsc.orgrsc.org This approach is advantageous as it allows for the use of inexpensive and readily available inorganic bases like sodium hydroxide, avoiding the need for stronger, more hazardous bases such as sodium hydride or lithium diisopropylamide. rsc.orgrsc.org The core principle involves the transfer of the highly hydrophilic hydroxide ion from the aqueous phase to the organic phase by the phase transfer catalyst. huji.ac.il However, the extraction of hydroxide ions into the organic phase is often inefficient due to their high hydration energy. mdpi.com This has led to the development of different mechanistic proposals to explain the catalytic cycle. mdpi.comias.ac.in

Mechanistic Investigations in Tetra-decylammonium Hydroxide Mediated PTC

The mechanism of hydroxide-initiated PTC has been a subject of considerable discussion, with two primary models dominating the field: Starks' extraction mechanism and Makosza's interfacial mechanism. ias.ac.inwiley-vch.de The operative mechanism often depends on the specific reaction conditions and the nature of the reactants. rsc.org

Proposed by Charles M. Starks, the extraction mechanism posits that the quaternary ammonium (B1175870) cation (Q⁺) forms an ion pair with the hydroxide anion (OH⁻) in the aqueous phase. ias.ac.inwiley-vch.deuni-giessen.de This ion pair, Q⁺OH⁻, is sufficiently lipophilic to be extracted into the organic phase. wiley-vch.deddugu.ac.in Once in the organic phase, the hydroxide ion acts as a base, deprotonating the organic substrate to generate a reactive carbanion, which then proceeds to react. rsc.orgrsc.org The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle. wiley-vch.deddugu.ac.in

While this mechanism is valid for many inorganic anions, its direct application to hydroxide ions has been debated. huji.ac.il The high energy required to desolvate the hydroxide ion makes its transfer into a nonpolar organic phase thermodynamically unfavorable. mdpi.com Some studies have shown that the concentration of hydroxide ions extracted into the organic phase is very low, suggesting that this mechanism may not be the sole or primary pathway in all hydroxide-initiated PTC reactions. huji.ac.il

An alternative model, proposed by Mieczysław Mąkosza, suggests that the initial deprotonation of the organic substrate occurs at the interface between the aqueous and organic phases. ias.ac.inwiley-vch.deresearchgate.net In this interfacial mechanism, the hydroxide ions in the aqueous phase are concentrated at the interface and react with the organic substrate, which resides in the organic phase, to form a carbanion. rsc.orgnih.gov The role of the phase transfer catalyst, in this case, tetra-decylammonium cation, is to then extract this newly formed carbanion from the interface into the bulk organic phase as an ion pair (Q⁺Carbanion⁻). ias.ac.inresearchgate.netnih.gov This lipophilic ion pair is where the subsequent reaction, such as alkylation, takes place. rsc.orgrsc.org This mechanism is considered more plausible for highly lipophilic catalysts that are reluctant to enter the aqueous phase. wiley-vch.deddugu.ac.in

In reality, the distinction between the Starks and Makosza mechanisms is not always clear-cut, and it is likely that a continuum exists between these two extremes. rsc.org The actual operative mechanism can be influenced by various factors, including the structure of the catalyst, the pKa of the organic substrate, and the concentration of the hydroxide solution. rsc.org For instance, it is generally accepted that for carbon acids with a pKa in the range of 18-25, the interfacial mechanism is more likely to be dominant. rsc.org

Some researchers have proposed unified or hybrid models that incorporate elements of both the extraction and interfacial pathways. These models suggest that both mechanisms can operate concurrently, with their relative contributions depending on the specific reaction conditions. The complexity of the biphasic system, involving multiple equilibria and transport processes, makes a single, universally applicable mechanism challenging to define. ias.ac.inwiley-vch.de

Structure-Activity Relationships of Long-Chain Tetraalkylammonium Catalysts in PTC

The structure of the tetraalkylammonium catalyst, particularly the length of the alkyl chains, has a profound impact on its catalytic activity and selectivity in PTC. rsc.org

The length of the alkyl chains in a tetraalkylammonium catalyst like this compound directly influences its lipophilicity. Increased lipophilicity generally enhances the catalyst's solubility in the organic phase, which is crucial for its function. researchgate.net However, an optimal balance is required.

Research has shown that for a series of symmetrical tetraalkylammonium catalysts, catalytic activity initially increases with increasing alkyl chain length, reaches a maximum, and then decreases. rsc.org For example, in the O'Donnell benzylation reaction, tetrahexylammonium (B1222370) bromide (THAB), tetraheptylammonium (B15475950) bromide (THeptAB), and tetraoctylammonium bromide (TOAB) exhibited the highest activity. rsc.orgrsc.org Further increases in chain length led to a decrease in reaction rate. rsc.org This suggests that while sufficient lipophilicity is necessary to bring the catalyst into the organic phase, excessively long chains can hinder the accessibility of the cationic center, thereby reducing its efficiency in ion pairing and transport. rsc.orgrsc.org

The relationship between catalyst structure and activity is complex and has been a subject of extensive study. One parameter used to describe this relationship for straight-chain tetraalkylammonium ions is the 'q' value, which is the sum of the reciprocals of the number of carbons in each alkyl chain. rsc.orgrsc.org It has been observed that the most active catalysts in many hydroxide-initiated PTC reactions have q-values between 1.5 and 2.0. rsc.org

Below is an interactive data table summarizing the kinetic data for various symmetrical tetraalkylammonium catalysts in the O'Donnell benzylation reaction, illustrating the effect of alkyl chain length on catalytic activity.

| Catalyst | Number of Carbon Atoms per Chain | Half-life (t₁/₂) of Reaction (minutes) |

| Tetrabutylammonium (B224687) Bromide | 4 | 120 |

| Tetrapentylammonium Bromide | 5 | 80 |

| Tetrahexylammonium Bromide | 6 | 60 |

| Tetraheptylammonium Bromide | 7 | 55 |

| Tetraoctylammonium Bromide | 8 | 65 |

| Tetranonylammonium Bromide | 9 | 90 |

| Tetradecylammonium Bromide | 10 | 110 |

This data clearly demonstrates the non-linear relationship between alkyl chain length and catalytic efficiency, highlighting the importance of optimizing the catalyst structure for a specific phase transfer catalysis application.

Correlation between Ammonium Ion Accessibility Parameter (q) and Cross-Sectional Area (XSA) with Reaction Kinetics

The effectiveness of phase transfer catalysts like this compound is significantly influenced by the steric environment around the cationic nitrogen center. This relationship can be quantified and correlated with reaction kinetics through parameters such as the ammonium ion accessibility parameter (q) and the cross-sectional area (XSA). nih.govnih.govrsc.org

The ammonium ion accessibility parameter (q) serves as a quantitative descriptor for the steric hindrance of straight-chain tetraalkylammonium ions. nih.govrsc.org It is calculated as the sum of the reciprocals of the number of carbon atoms in each of the four alkyl chains attached to the nitrogen atom. nih.gov A higher 'q' value generally indicates a more accessible, less sterically hindered cation, which can facilitate faster reaction rates. nih.gov However, studies have shown that for hydroxide-initiated reactions, optimal activity is often found in a specific range of q-values, typically between 1.5 and 2.0. nih.gov

The cross-sectional area (XSA) is another critical descriptor that models the behavior of amphiphilic catalyst molecules at the interface between the aqueous and organic phases. nih.govrsc.org It represents the area of the plane that circumscribes the van der Waals surface of the molecule. nih.govresearchgate.net A smaller XSA can allow for a more compact arrangement of the catalyst at the interface, potentially leading to more efficient phase transfer and, consequently, faster reaction kinetics. Research investigating the O'Donnell alkylation under phase transfer catalysis found a correlative model between XSA and the rate of alkylation. nih.govnih.gov This suggests that XSA can be a general descriptor for approximating rates in transport-limiting phase transfer catalysis. nih.govrsc.orgnih.gov

The interplay between these structural features and reaction kinetics is complex. While 'q' is useful for simple, linear quaternary ammonium ions, its definition limits its application for more complex structures. nih.govrsc.org XSA, on the other hand, has been identified as a more broadly applicable descriptor. nih.gov Studies have shown that as XSA increases with longer alkyl chains, the accessibility of the ammonium ion itself (measured as solvent-accessible surface area) can decrease before leveling off. nih.govrsc.org This indicates that while 'q' was intended to describe accessibility, it may also approximate other catalyst properties. nih.govrsc.orgnih.gov Ultimately, these parameters are crucial tools in developing quantitative structure-activity relationships (QSAR) to understand and predict the performance of phase transfer catalysts. nih.gov

Catalytic Versatility of this compound in Organic Transformations

This compound serves as a versatile catalyst in a variety of organic transformations, primarily due to its function as a phase transfer catalyst (PTC). numberanalytics.comrsc.org Its amphiphilic nature enables the transport of hydroxide ions or other anions from an aqueous phase into an organic phase, where they can react with organic substrates. fzgxjckxxb.comegyankosh.ac.in This capability allows reactions to proceed under mild, heterogeneous conditions, often enhancing reaction rates and yields. numberanalytics.com

Alkylation Reactions of Carbon Acids and Enolates

A significant application of this compound is in the alkylation of C-H acidic compounds, such as ketones and nitriles, which can form enolates. crdeepjournal.orglibretexts.orgyoutube.com In this process, the quaternary ammonium cation (Q⁺) transports the hydroxide ion (OH⁻) from the aqueous phase to the organic phase. rsc.orgnih.gov The hydroxide ion is a strong enough base to deprotonate the carbon acid at the alpha-position, generating a reactive enolate anion. libretexts.orgmasterorganicchemistry.com This enolate, paired with the Q⁺ cation, then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. libretexts.orgmasterorganicchemistry.com

This method is particularly valuable as it avoids the need for strong, hazardous bases like sodium amide or lithium diisopropylamide (LDA) and anhydrous solvents, making it a greener and more scalable approach. rsc.orgmasterorganicchemistry.com The efficiency of the alkylation is influenced by factors such as the acidity of the substrate and the structure of the catalyst. nih.gov The alkylation of phenylacetonitrile (B145931) was one of the first practical examples of PTC in industry. crdeepjournal.org For unsymmetrical ketones, the choice of base and reaction conditions can influence whether the kinetic (less substituted) or thermodynamic (more substituted) enolate is formed, thereby directing the regioselectivity of the alkylation. libretexts.orgchemistry.coach

Cycloaddition Reactions (e.g., Epoxides with Carbon Dioxide)

This compound and its analogues are effective catalysts for the cycloaddition of carbon dioxide (CO₂) with epoxides to produce cyclic carbonates. rsc.orgencyclopedia.pub This reaction is of great interest for its utilization of CO₂, a greenhouse gas, to synthesize valuable chemicals. encyclopedia.pubuky.edu Cyclic carbonates are used as polar aprotic solvents and as precursors for polymers like polycarbonates. encyclopedia.pub

The catalytic process typically involves the quaternary ammonium salt acting in concert with a Lewis acid or as a standalone catalyst. encyclopedia.pubrsc.org The mechanism involves the nucleophilic attack on the epoxide, leading to ring-opening. This is followed by the insertion of CO₂ and subsequent intramolecular cyclization to yield the cyclic carbonate and regenerate the catalyst. encyclopedia.pub Quaternary ammonium hydroxides can catalyze this reaction under solvent-free conditions. rsc.org It has been shown that when tetrabutylammonium hydroxide (TBAH) is exposed to CO₂, it converts to tetrabutylammonium bicarbonate, which is a catalytically active species in the cycloaddition. rsc.org

Isomerization Processes

Phase transfer catalysis using quaternary ammonium hydroxides can facilitate isomerization reactions, particularly the migration of double bonds. A classic example is the isomerization of allylbenzene (B44316) to the more thermodynamically stable propenylbenzene. huji.ac.il In this reaction, the hydroxide ion, transferred into the organic phase by the tetra-decylammonium cation, acts as the base that initiates the isomerization. huji.ac.il

The process proceeds via a deprotonation-reprotonation mechanism. The hydroxide ion abstracts a proton from the carbon adjacent to both the double bond and the phenyl ring, forming a resonance-stabilized carbanion. Subsequent protonation of this intermediate at a different position results in the migration of the double bond into conjugation with the aromatic ring. Kinetic studies of the isomerization of allylbenzene have shown that the reaction rate is dependent on the catalyst structure, with activity reaching a maximum for tetra-decylammonium salts in some cases. huji.ac.il

Enantioselective Synthesis via Chiral Quaternary Ammonium Analogues

While this compound is achiral, its fundamental structure is a cornerstone for the design of chiral phase transfer catalysts used in asymmetric synthesis. niscpr.res.innih.gov By incorporating chiral moieties into the structure of the quaternary ammonium salt, a chiral environment is created. These chiral catalysts are capable of inducing enantioselectivity in a wide range of reactions, including alkylations, aldol (B89426) reactions, and epoxidations. buchler-gmbh.comnih.govnih.gov

Applications in Advanced Materials Synthesis and Engineering

Supramolecular Assembly and Self-Organization in Hybrid Material Systems

The ability of long-chain quaternary ammonium (B1175870) compounds to self-assemble and direct the organization of other materials is fundamental to their application in the creation of complex, functional hybrid systems. Their cationic headgroups can interact with anionic surfaces, while their long alkyl chains can create hydrophobic domains, leading to the formation of ordered structures at the molecular and nanoscale.

The interaction of tetra-alkylammonium ions with layered materials, such as clays (B1170129) and metal oxides, is a well-established method for modifying their properties and creating novel hybrid materials. scielo.brresearchgate.netelsevierpure.com These organic cations can intercalate into the interlayer spaces of these materials, replacing the native inorganic cations. scielo.bracs.orgresearchgate.net This process, driven by an ion-exchange mechanism, leads to an expansion of the interlayer gallery and can alter the surface properties of the material from hydrophilic to organophilic. researchgate.netnih.gov

The size of the tetra-alkylammonium cation plays a crucial role in the intercalation process. scielo.br Studies on layered niobates have shown that smaller cations like tetramethylammonium (B1211777) (tma+) and tetraethylammonium (B1195904) (tea+) readily intercalate, while bulkier cations like tetrabutylammonium (B224687) (tba+) can lead to the delamination (exfoliation) of the layered material into individual nanosheets. scielo.brnii.ac.jp This exfoliation process is highly valuable for producing two-dimensional nanomaterials with a high aspect ratio. nii.ac.jp

The arrangement of the alkyl chains within the interlayer space is dependent on the layer charge density of the mineral and the chain length of the organic cation. geoscienceworld.org At low charge densities, the alkyl chains may lie parallel to the silicate (B1173343) layers, while at higher charge densities, they tend to adopt a more upright orientation, forming paraffin-type arrangements. geoscienceworld.org This ability to tailor the interlayer environment is critical for applications such as catalysis, adsorption, and the fabrication of polymer-clay nanocomposites.

The following table summarizes the effects of various tetra-alkylammonium ions on the interlayer spacing of different layered materials.

| Layered Material | Tetra-alkylammonium Ion | Basal Spacing (Å) | Reference |

| Hexaniobate (H₂K₂Nb₆O₁₇) | Tetramethylammonium (tma+) | 23.0 | scielo.br |

| Hexaniobate (H₂K₂Nb₆O₁₇) | Tetraethylammonium (tea+) | 26.3 | scielo.br |

| Hexaniobate (H₂K₂Nb₆O₁₇) | Tetrapropylammonium (tpa+) | 26.5 | scielo.br |

| Birnessite-type Manganese Oxide | Tetramethylammonium (TMA+) | 15.6 | acs.org |

| Graphite Oxide | Tetrabutylammonium (TBA+) | 23.7 | researchgate.net |

In the realm of separation science, quaternary ammonium salts are extensively used as extractants in solvent extraction processes, particularly for the recovery of metal ions from aqueous solutions. vu.edu.auresearchgate.netshahroodut.ac.ir The mechanism involves the formation of an ion-pair between the quaternary ammonium cation and an anionic metal complex. This neutral, lipophilic ion-pair can then be efficiently extracted into an organic solvent.

The efficiency of the extraction process is influenced by several factors, including the nature of the quaternary ammonium salt, the organic diluent, and the composition of the aqueous phase. mdpi.com Aliquat 336 (tricaprylylmethylammonium chloride), a commercially available quaternary ammonium salt, is a widely studied extractant for a variety of metals. vu.edu.aumdpi.comescholarship.org The long alkyl chains of the cation enhance its solubility in organic solvents, facilitating the transfer of the ion-pair from the aqueous to the organic phase.

This ion-pair extraction technique is not limited to metal ions. It has also been successfully applied to the extraction of various organic anions and acidic compounds from aqueous solutions. For example, tetrabutylammonium hydroxide (B78521) has been used for the ion-pair solid-phase extraction of acidic degradation products of chemical warfare agents. nih.gov The formation of these host-guest architectures, where the quaternary ammonium cation acts as the host for the anionic guest, is a versatile strategy for a wide range of separation and purification applications.

Interfacial and Solution Chemistry of Tetra Decylammonium Hydroxide Systems

Behavior at Liquid-Liquid and Solid-Liquid Interfaces

The behavior of tetra-decylammonium hydroxide (B78521) at interfaces is characteristic of a cationic surfactant, where the large organic cation drives adsorption and surface activity. This phenomenon is critical in applications ranging from phase-transfer catalysis to mineral flotation.

Adsorption Mechanisms and Surface Activity

The adsorption of tetra-decylammonium hydroxide at interfaces is primarily driven by the tendency of the hydrophobic tetra-decyl chains of the cation to move out of the aqueous phase. shareok.org At both liquid-liquid and solid-liquid interfaces, these cations orient themselves to minimize the unfavorable interaction between their hydrocarbon tails and water. shareok.orgmdpi.com This process significantly reduces the interfacial tension. The effectiveness of tetraalkylammonium ions in reducing the surface tension of water increases with the length of the alkyl chains. mdpi.com

The general mechanism for cationic surfactants adsorbing onto a negatively charged solid surface from an aqueous solution can be described by a four-region isotherm. acs.org

Region I: At very low concentrations, individual surfactant cations adsorb onto the surface primarily through electrostatic attraction. acs.org

Region II: As concentrations increase, a sharp rise in adsorption occurs due to the association of the hydrophobic alkyl chains of the adsorbed cations, forming aggregates on the surface. acs.org

Region III: The surface becomes nearly saturated, and the rate of adsorption slows, forming a complete monolayer and, in some cases, a bilayer. acs.orgresearchgate.net

Region IV: The concentration in the bulk solution reaches the critical micelle concentration (CMC), and further addition of the surfactant leads to the formation of micelles in the solution rather than further adsorption. shareok.orgrroij.com

The surface activity of quaternary ammonium (B1175870) compounds is quantified by parameters such as the CMC and the surface tension at the CMC (γCMC). Lower CMC values indicate higher efficiency in forming micelles and greater surface activity. mdpi.com For instance, studies on similar quaternary ammonium salts show a clear trend of decreasing CMC values as the hydrocarbon chain length increases. rroij.com

Table 1: Surface Activity Parameters of Representative Quaternary Ammonium Surfactants This table presents typical values for surface activity parameters for comparison, as data for this compound is not readily available. The data illustrates general trends for cationic surfactants.

| Surfactant | CMC (mmol/L) | γCMC (mN/m) | Source |

| Dodecyltrimethylammonium Bromide (C12TAB) | 15 | - | mdpi.com |

| Myristyltrimethylammonium Bromide (MTAB, C14) | 3.5 - 4.6 | 33 - 39 | acs.org |

| Cetyl Trimethyl Ammonium Bromide (CTAB, C16) | 0.9 - 1.0 | 33 - 39 | rroij.com |

Data is for illustrative purposes to show the effect of chain length.

Influence on Interfacial Charge Distribution and Zeta Potential

The adsorption of the positively charged tetra-decylammonium cations profoundly impacts the electrical charge distribution at interfaces, which is quantified by the zeta potential. At a solid-liquid interface with an initially negative surface charge (e.g., silica (B1680970) or hematite (B75146) in neutral to basic pH), the adsorption of [N(C₁₄H₂₉)₄]⁺ cations neutralizes this charge. researchgate.netuq.edu.au

As surfactant concentration increases, the zeta potential of the surface becomes progressively less negative, passes through an isoelectric point (zeta potential of zero), and then becomes positive as more cations adsorb beyond the point of charge neutrality. researchgate.net This charge reversal is due to the formation of a surfactant monolayer with the positively charged head groups oriented toward the solution. researchgate.net The enhancement of mineral recovery in flotation processes is often observed when the zeta potential is close to zero or has shifted to positive values, indicating significant collector adsorption. researchgate.net

The hydroxide ion also plays a role. OH⁻ ions have a known affinity for adsorbing at hydrophobic-water interfaces, which can impart a negative charge to oil droplets or gas bubbles in water. mdpi.com In a this compound system, there is a competitive adsorption scenario: the inherent negative charge from hydroxide adsorption is counteracted by the strong adsorption of the large, surface-active tetra-decylammonium cations.

Table 2: Zeta Potentials (ζ) at Different Interfaces for Various Surfactant Types This table shows representative zeta potential values to illustrate how different interfaces are charged in the presence of ionic surfactants.

| Surfactant Solution (1 CMC) | Interface | Zeta Potential (mV) |

| Anionic (SDS) | Gas-Liquid | -68 |

| Solid (Glass)-Liquid | -55 | |

| Cationic (MTAB, C14) | Gas-Liquid | +35 |

| Solid (Glass)-Liquid | +65 |

Source: Adapted from data in acs.org. MTAB (myristyltrimethylammonium bromide) is a C14 quaternary ammonium salt.

Ionic Interactions and Solvation Phenomena in Diverse Solvent Systems

The behavior of this compound in solution is dictated by the distinct interactions of its cation and anion with the solvent molecules. In aqueous solutions, the large tetra-decylammonium cation, with its four long alkyl chains, is strongly hydrophobic. This hydrophobicity leads to a phenomenon known as hydrophobic hydration, where water molecules form a more ordered, "ice-like" structure around the nonpolar chains. researchgate.netamolf.nl This structuring of the solvent is a key driver for the adsorption and micellization behavior of the salt.

Conversely, the hydroxide anion is small and strongly hydrophilic, interacting powerfully with water molecules through hydrogen bonding. In phase-transfer catalysis (PTC), which often involves a biphasic system of water and an immiscible organic solvent, the role of the tetra-decylammonium cation is to act as a "phase-transfer" agent. huji.ac.ilrsc.org It can extract the highly hydrophilic hydroxide ion from the aqueous phase into the organic phase by forming an ion pair, [N(C₁₄H₂₉)₄]⁺OH⁻. huji.ac.il The efficiency of this extraction depends on the organophilicity (lipophilicity) of the cation. Catalytic activity in such systems often reaches a maximum with specific chain lengths; for certain reactions, this peak is observed with the tetradecylammonium cation. huji.ac.il

In non-aqueous polar solvents, the solvation of the ions changes. The strength of the ionic interactions and the tendency for ion pairing are influenced by the solvent's dielectric constant and its ability to solvate cations and anions specifically. uc.edu The large size and polarizability of the tetra-decylammonium cation influence its interaction with different solvents. researchgate.net

Spectroscopic Probes and Computational Modeling of Interfacial Phenomena

Advanced analytical techniques provide deeper insights into the molecular-level processes at interfaces involving this compound.

Spectroscopic Probes:

Vibrational Sum-Frequency Spectroscopy (SFS) and Second-Harmonic Generation (SHG) are surface-specific techniques that have been instrumental in studying ion adsorption at interfaces. These methods have provided evidence for the affinity of hydroxide ions for the water-oil and water-air interfaces. mdpi.com

Polarization-Resolved Femtosecond Infrared Spectroscopy can be used to study the dynamics of water molecules in the solvation shells of ions. Such studies on tetra-alkylammonium salts reveal that water molecules are dynamically slowed down in the vicinity of both the hydrophobic cation and the anion, but the nature of this retardation is different for each ion. amolf.nl For the hydrophobic cation, a number of water molecules are immobilized, scaling with the size of the alkyl chains. amolf.nl

Computational Modeling:

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful tools for modeling the behavior of ions and solvent molecules at interfaces. arxiv.orgacs.org These models can simulate the adsorption of surfactants, the structure of the electrical double layer, and the influence of factors like image charges and the discrete nature of ions on the zeta potential. arxiv.org

For phase-transfer catalysis, computational models have been developed to correlate the molecular structure of the quaternary ammonium catalyst with its reactivity. Descriptors such as the amphiphilic cross-sectional area (XSA) have been shown to correlate with the catalytic activity of tetra-alkylammonium salts in interfacial, transport-limited reactions. rsc.org This suggests that the geometric properties of the catalyst are critical in approximating its complex behavior at the liquid-liquid interface. rsc.org

Advanced Characterization Techniques for Tetra Decylammonium Hydroxide and Its Systems

Spectroscopic Characterization of Reaction Intermediates and Products in Catalysis (e.g., NMR, UV-Vis Spectroscopy)

Spectroscopic methods are indispensable for monitoring the progress of catalytic reactions and identifying the transient intermediates and final products. Techniques like Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) Spectroscopy provide detailed molecular-level information.

In catalytic systems, such as phase-transfer catalysis (PTC) where Tetra-decylammonium hydroxide (B78521) is active, NMR spectroscopy is a powerful tool for structural elucidation of organic molecules. For instance, in the study of reactions between quaternary ammonium (B1175870) salts and hydroxide, ¹H-NMR can be used to characterize the decomposition products, helping to distinguish between different mechanistic pathways. researchgate.net By analyzing the chemical shifts, coupling constants, and peak integrations in the NMR spectrum, researchers can identify the exact structure of the products formed, such as cresols or carbazole (B46965) derivatives that may result from the reaction of specific tetraarylammonium salts with hydroxide. researchgate.net

UV-Vis spectroscopy is particularly useful for studying the formation and characterization of nanoparticles synthesized using Tetra-decylammonium-based systems. Metal nanoparticles, for example, often exhibit a characteristic surface plasmon resonance (SPR) peak in the UV-Vis spectrum. The position and shape of this peak are sensitive to the size, shape, and aggregation state of the nanoparticles. academicjournals.orgresearchgate.net Monitoring the UV-Vis spectrum over time can thus provide kinetic information about the nanoparticle formation process.

Table 1: Spectroscopic Techniques in Catalysis Research

| Technique | Information Provided | Application Example |

|---|---|---|

| ¹H-NMR Spectroscopy | Structural elucidation of organic molecules, identification of reaction products and intermediates. | Characterizing products from the reaction of N,N-diarylcarbazolium salts with hydroxide to understand reaction mechanisms. researchgate.net |

| UV-Vis Spectroscopy | Detection of specific chromophores, monitoring nanoparticle formation (Surface Plasmon Resonance). | Confirming the formation and stability of silver nanoparticles synthesized using plant extracts. academicjournals.org |

Morphological and Structural Analysis of Materials Synthesized with Tetra-decylammonium Hydroxide (e.g., TEM, XRD)

When this compound is used as a structure-directing agent (SDA) or template in the synthesis of materials like zeolites or nanoparticles, analyzing the morphology and crystal structure of the final product is essential. Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) are the primary techniques for this purpose.

Transmission Electron Microscopy (TEM) provides direct visualization of the synthesized materials at the nanoscale. TEM images reveal crucial information about the particle size, size distribution, and morphology (e.g., spherical, rod-like, cubic). academicjournals.orgresearchgate.netsemanticscholar.org For instance, in the synthesis of silver nanoparticles, TEM analysis can confirm the size range of the particles, such as 20 to 80 nm, and their general morphology. academicjournals.org In the case of core-shell nanoparticles, TEM can be used to visualize both the core and the shell structure. researchgate.net

X-ray Diffraction (XRD) is used to determine the crystal structure and phase purity of the synthesized materials. The XRD pattern provides a unique fingerprint of the crystalline material. By analyzing the positions and intensities of the diffraction peaks, one can identify the crystal lattice type (e.g., face-centered cubic) and space group. academicjournals.orgresearchgate.net The Scherrer equation can be applied to the broadening of XRD peaks to estimate the average crystallite size, which can then be compared with results from TEM for a comprehensive analysis. researchgate.netsemanticscholar.org In zeolite synthesis, XRD is critical for confirming that the desired framework topology has been successfully formed. dicp.ac.cn

Table 2: Morphological and Structural Analysis Findings for Nanoparticles

| Analysis Technique | Parameter Measured | Typical Finding | Reference Methodology |

|---|---|---|---|

| TEM | Particle Size & Shape | Polydisperse, spherical/rod-like morphologies, size range 20-80 nm. | Drop-casting the nanoparticle solution onto a carbon-coated copper TEM grid for analysis. academicjournals.org |

| XRD | Crystal Structure | Face-centered cubic (fcc) crystal structure confirmed by characteristic Bragg reflections. | Analysis of drop-coated films of purified nanoparticles on a glass substrate. academicjournals.org |

| XRD (Scherrer Eq.) | Average Crystallite Size | Estimated size consistent with TEM observations. | Calculation based on the broadening of the most intense diffraction peak. researchgate.netsemanticscholar.org |

Kinetic and Mechanistic Studies of Catalytic and Adsorption Processes

Understanding the kinetics and reaction mechanisms is fundamental to optimizing catalytic processes and adsorption systems involving this compound. Kinetic studies investigate the rate of a reaction and how it is influenced by various factors, while mechanistic studies aim to elucidate the step-by-step pathway of the reaction.

In phase-transfer catalysis, kinetic data are crucial for distinguishing between proposed mechanisms, such as the Starks extraction mechanism versus the Makosza interfacial mechanism. huji.ac.il For the isomerization of allylbenzene (B44316) using a quaternary ammonium catalyst, studies have shown that the reaction rate depends on factors like stirring speed, catalyst structure, and the concentration of both the catalyst and the hydroxide ion. huji.ac.il For instance, the reaction rate may initially increase with stirring speed before becoming independent, a characteristic often associated with the extraction mechanism. huji.ac.il The reaction can exhibit pseudo-first-order kinetics under specific conditions. huji.ac.il

Mechanistic studies often involve a combination of kinetic experiments and product analysis. For example, investigating the reaction between tetraarylammonium salts and hydroxide revealed an unexpected H/D exchange, which helped to discard classical SNAr mechanisms in favor of a radical mechanism initiated by a single-electron transfer from the hydroxide. researchgate.nettechnion.ac.il

In adsorption processes, kinetic models are used to describe the rate at which a substance is adsorbed onto a surface. The pseudo-first-order (PFO) and pseudo-second-order (PSO) models are commonly fitted to experimental data. mdpi.com The PSO model often provides a better fit for complex, multi-step adsorption processes. mdpi.com The study of surfactant adsorption onto silica (B1680970) surfaces, for example, can be investigated by monitoring changes in H+ ion concentration as surfactant molecules displace them from the surface. researchgate.net

Table 3: Kinetic Parameters for Allylbenzene Isomerization

| Parameter | Observation | Mechanistic Implication |

|---|---|---|

| Stirring Speed | Rate increases up to ~300 rpm, then becomes independent. huji.ac.il | Consistent with an extraction mechanism where mass transfer is not the rate-limiting step at high speeds. huji.ac.il |

| Catalyst Structure | Reaction rate reaches a maximum with the tetradecylammonium cation. huji.ac.il | Suggests an optimal balance of hydrophilicity and organophilicity for the catalyst. |

| Hydroxide Concentration | Reaction rate is highly sensitive to the aqueous NaOH concentration (log-log plot slope of 5.0). huji.ac.il | Indicates a high-order dependence on the hydroxide ion concentration in the rate-determining step. huji.ac.il |

Computational Chemistry and Molecular Dynamics Simulations of Ionic Behavior and Self-Assembly

Computational chemistry and molecular dynamics (MD) simulations provide powerful insights into the behavior of molecules and their assemblies at an atomic level, which can be difficult to probe experimentally. These techniques are particularly valuable for studying the ionic behavior of this compound and its tendency to self-assemble in solution.

MD simulations can model the behavior of tetra-alkyl ammonium (TAA) cations and their counterions in aqueous solutions. researchgate.net These simulations reveal how the interplay between the electrostatic interactions of the charged headgroup and the hydrophobic interactions of the alkyl chains governs the solution structure. researchgate.net At higher concentrations, TAA cations can form self-assembled structures, such as an inter-penetrating cationic network, driven by a delicate balance of these forces. researchgate.net

Simulations of surfactant self-assembly can trace the process from individual monomers to the formation of stable micelles. nih.gov This process often occurs in stages: rapid aggregation into small, disordered clusters, followed by a "ripening" process where larger aggregates grow at the expense of smaller ones, and finally, collisions and fusions between larger micelles. nih.gov These simulations can estimate key properties like the average cluster size and the critical micelle concentration (CMC), which can be compared with experimental values. nih.gov Furthermore, MD simulations can illuminate the structure of the resulting aggregates, showing, for example, a hydrophobic core of alkyl tails surrounded by a hydrophilic corona of head groups and solvating water molecules. nih.govnorthwestern.edu This detailed structural information is crucial for understanding how these assemblies function in applications like catalysis or material synthesis. rsc.orgulster.ac.uk

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Allylbenzene |

| Toluene |

| Sodium hydroxide |

| trans-β-methylstyrene |

| cis-β-methylstyrene |

| Tri-n-octylamine |

| Silver nitrate |

| Cresol |

| Carbazole |

Future Research Directions and Challenges in Tetra Decylammonium Hydroxide Research

Rational Design of Next-Generation Tetra-decylammonium Hydroxide (B78521) Derivatives for Specific Applications

The rational design of novel derivatives is a cornerstone for expanding the applicability of tetra-decylammonium hydroxide. By systematically modifying its molecular structure, researchers can fine-tune its physicochemical properties for targeted functions. Future research will likely focus on creating derivatives with enhanced catalytic activity, improved thermal stability, and tailored solubility for specialized applications.

Key areas of investigation include:

Modification of Alkyl Chains: Introducing functional groups, branching, or unsaturation into the tetradecyl chains can alter the compound's steric and electronic properties. This can lead to derivatives with enhanced performance as structure-directing agents in the synthesis of zeolites and other porous materials.

Anion Exchange: Replacing the hydroxide anion with other functional anions can create a new class of ionic liquids or catalysts with unique reactivity. For instance, neutralization with hydrofluoric acid can yield relatively water-free fluoride salts useful in desilylation reactions. wikipedia.org

Polymer-Supported Analogs: Immobilizing the tetra-decylammonium moiety onto polymer backbones could lead to recyclable and more environmentally benign catalysts.

The design of these next-generation derivatives will rely heavily on computational modeling and high-throughput screening to predict their properties and performance before synthesis, accelerating the discovery of new materials for specific industrial needs.

Table 1: Potential Next-Generation this compound Derivatives and Target Applications

| Derivative Type | Modification Strategy | Potential Application |

|---|---|---|

| science Functionalized Alkyl Chains | Incorporation of ether, hydroxyl, or amino groups | Enhanced Catalysis, Metal Ion Chelation |

| flip_to_front Anion-Substituted Variants | Replacement of OH- with borates, phosphates, or carboxylates | Specialty Ionic Liquids, Drug Solubilization |

| link Polymer-Immobilized Forms | Grafting onto polystyrene or silica (B1680970) supports | Recyclable Catalysts, Solid-Phase Synthesis |

| adjust Chiral Derivatives | Introduction of chiral centers in the alkyl chains | Asymmetric Synthesis |

Elucidation of Complex Reaction Environments and Multicomponent Systems

This compound often functions within complex chemical environments, such as multiphase reaction mixtures or as a component in sophisticated formulations. A significant challenge lies in understanding its behavior and the intricate reaction mechanisms at play. Its long alkyl chains can lead to the formation of micelles, creating micro-heterogeneous environments that can significantly alter reaction rates and pathways.

Future research must focus on:

Advanced Kinetic Analysis: Isoconversional kinetic analysis can be a powerful tool for deciphering complex reaction mechanisms where multiple chemical and diffusion steps are involved. mdpi.com Applying such methods can help identify rate-limiting steps in processes catalyzed by this compound.

In-situ Spectroscopic Studies: Utilizing techniques like NMR, FT-IR, and Raman spectroscopy under reaction conditions can provide real-time information on the role of the catalyst, the formation of intermediates, and the influence of the micellar environment.

Modeling of Multicomponent Systems: Developing accurate thermodynamic and kinetic models for systems containing this compound, substrates, and solvents is crucial for process optimization and scale-up. These models must account for phase-transfer phenomena and aggregation behavior.

Overcoming these challenges will enable a more precise control of reactions, leading to higher yields, better selectivity, and the development of more efficient industrial processes.

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. pharmtech.comnih.gov this compound and its derivatives have significant potential to contribute to this paradigm shift.

Key opportunities for integration include:

Aqueous Phase Catalysis: Due to its surfactant nature, this compound can facilitate reactions in water, reducing or eliminating the need for volatile organic solvents (VOCs). researchgate.netlongdom.org Research into its effectiveness as a phase-transfer catalyst for a wider range of organic transformations in aqueous media is a promising direction. wikipedia.org

Catalyst Recyclability: Developing systems where the this compound-based catalyst can be easily recovered and reused is a critical goal for enhancing sustainability. rsc.org This can be achieved through techniques like membrane filtration or the use of biphasic systems. rsc.org

Use of Renewable Feedstocks: Exploring the use of this compound to catalyze the conversion of biomass-derived feedstocks into valuable chemicals and fuels aligns with the green chemistry principle of using renewable resources. nih.gov

Solvent-Free Reactions: Quaternary ammonium (B1175870) hydroxides can act as catalysts in solvent-free conditions, for example, in the synthesis of cyclic carbonates from epoxides and carbon dioxide, which minimizes waste and improves atom economy. rsc.org

Table 2: Green Chemistry Applications of this compound

| Application Area | Green Chemistry Principle | Research Focus | Status |

|---|---|---|---|

| waves Phase-Transfer Catalysis in Water | Safer Solvents | Expanding reaction scope; understanding micellar effects | Established |

| eco Biomass Conversion | Use of Renewable Feedstocks | Catalyzing delignification and cellulose processing | Emerging |

| recycling Recyclable Catalytic Systems | Waste Prevention | Development of immobilized or biphasic catalyst systems | Potential |

| air CO2 Capture and Utilization | Atom Economy | Catalyzing the reaction of CO2 with epoxides | Emerging |

Exploration of Emerging Applications in Advanced Technologies and Functional Materials

The unique combination of properties offered by this compound makes it a candidate for use in a variety of advanced technologies and the synthesis of novel functional materials. While applications in areas like electronics and pharmaceuticals are established for shorter-chain analogs like tetraethylammonium (B1195904) hydroxide (TEAH) and tetramethylammonium (B1211777) hydroxide (TMAH), the longer chain of the tetra-decyl derivative offers new possibilities. lucintel.comnih.gov

Future research should explore its potential in:

Advanced Materials Science: The compound can be employed in the synthesis of intricate structures and catalysts. lucintel.com Its role as a template or structure-directing agent in the formation of mesoporous materials, nanoparticles, and organic-inorganic hybrid materials warrants further investigation.

Energy Storage: Quaternary ammonium hydroxides are being explored for their potential in next-generation energy storage systems, such as in advanced battery technologies like flow batteries and supercapacitors. intelmarketresearch.com The ionic conductivity and electrochemical stability of this compound-based electrolytes could offer advantages in these applications.

Electronics and Semiconductors: High-purity grades of related compounds are used in semiconductor manufacturing as developers and cleaning agents. lucintel.comguidechem.com The specific properties of this compound could be beneficial for specialized applications in microelectronics fabrication, such as in formulations for polishing semiconductor wafers. nih.gov

Pharmaceutical Applications: In the pharmaceutical industry, related compounds are used as pH adjusters and in drug formulation and purification processes. lucintel.comammoniagas.com The surfactant properties of this compound could be leveraged for drug delivery systems, enhancing the solubility and bioavailability of poorly water-soluble drugs.

The successful integration of this compound into these high-tech fields will require the development of ultra-high purity grades and a deeper understanding of its performance under demanding conditions.

Q & A

Q. How can researchers mitigate interference from this compound in electrochemical studies (e.g., voltammetry)?

- Methodology : Use background subtraction techniques or employ non-complexing electrolytes (e.g., tetrabutylammonium perchlorate). For adsorption-related interference, pre-treat electrodes with blocking agents (e.g., cysteine monolayers). Verify results with control experiments omitting the compound .

Notes on Evidence Utilization

- Safety protocols and SDS guidelines derive from analogous quaternary ammonium compounds (e.g., tetramethylammonium hydroxide) due to overlapping hazards .

- Synthesis and characterization methods are extrapolated from related surfactants (e.g., tetraethylammonium fluoride) and peer-reviewed protocols .

- Nanomaterial applications are informed by studies on LDHs and colloidal stabilization mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.